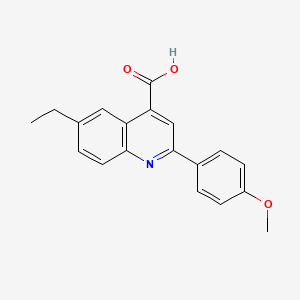

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Description

Chemical Classification and Nomenclature

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid belongs to the chemical class known as quinoline carboxylic acids, which are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. The compound carries the Chemical Abstracts Service registry number 861412-41-1 and possesses the molecular formula C₁₉H₁₇NO₃ with a molecular weight of 307.34 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the substitution pattern on the quinoline scaffold. The compound's Simplified Molecular Input Line Entry System notation is represented as O=C(O)C1=CC(=NC=2C=CC(=CC21)CC)C=3C=CC(OC)=CC3, providing an unambiguous structural representation.

The structural architecture of this compound can be understood through its key molecular descriptors. The International Chemical Identifier string is InChI=1S/C19H17NO3/c1-3-12-4-9-17-15(10-12)16(19(21)22)11-18(20-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22), while the International Chemical Identifier Key is HVBSFINYLDLHJC-UHFFFAOYSA-N. This compound features a bicyclic quinoline core consisting of a benzene ring fused to a pyridine ring, with the ethyl substituent at position 6 contributing to its lipophilic character and the para-methoxyphenyl group at position 2 influencing its electronic properties. The carboxylic acid functionality at position 4 enhances the compound's potential for hydrogen bonding interactions and increases its solubility in polar solvents.

Properties

IUPAC Name |

6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-4-9-17-15(10-12)16(19(21)22)11-18(20-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSFINYLDLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210617 | |

| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861412-41-1 | |

| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861412-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reaction Description | Conditions | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Condensation of isatin with acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid | 25-35 °C stirring, then reflux 5-15 h, pH adjusted to 5-6 | Isatin, sodium hydroxide, acetone, water | 2-toluquinoline-4-carboxylic acid |

| 2 | Aldol-type condensation of 2-toluquinoline-4-carboxylic acid with 4-methoxybenzaldehyde | 95-105 °C, 1-6 h | 2-toluquinoline-4-carboxylic acid, 4-methoxybenzaldehyde | 2-vinyl-4-quinoline carboxylic acid derivative |

| 3 | Dehydration under diacetyl oxide conditions | 115-125 °C, 2-8 h | Diacetyl oxide | Dehydrated vinyl quinoline intermediate |

| 4 | Oxidation with potassium permanganate in alkaline medium | 35-45 °C, 2-8 h | Potassium permanganate, sodium hydroxide | Quinoline-2,4-dicarboxylic acid derivative |

| 5 | Decarboxylation in m-xylene reflux | Reflux, then cooling | Quinoline-2,4-dicarboxylic acid, m-xylene | This compound (Cinchonic acid derivative) |

Notes on Each Step

Step 1 : The base-catalyzed condensation of isatin with acetone forms the quinoline ring system with an ethyl substituent at position 6 (from acetone). The reaction is highly efficient with yields up to 99% and produces 2-toluquinoline-4-carboxylic acid as a key intermediate.

Step 2 : The aldehyde used here is 4-methoxybenzaldehyde to introduce the 4-methoxyphenyl group at position 2 via a vinyl intermediate. Reaction temperature and time are optimized to maximize yield (~85% reported for similar phenyl derivatives).

Step 3 : Dehydration with diacetyl oxide removes water to stabilize the vinyl intermediate, facilitating subsequent oxidation.

Step 4 : Oxidation with potassium permanganate under alkaline conditions converts the vinyl group to a carboxylic acid, forming quinoline-2,4-dicarboxylic acid derivatives. This step requires careful temperature control to avoid over-oxidation.

Step 5 : Decarboxylation in refluxing m-xylene removes the carboxyl group at position 2, yielding the target this compound.

Alternative Catalytic Methods

Recent research has explored greener and more efficient catalytic systems for synthesizing 2-aryl-quinoline-4-carboxylic acids, which can be adapted for the 4-methoxyphenyl substituent:

Magnetic nanoparticle-supported acid catalysts : Fe3O4@SiO2 functionalized with urea-thiazole sulfonic acid chloride has been used as a reusable catalyst under solvent-free conditions at 80 °C, providing high yields and easy catalyst recovery.

This method involves stirring the quinoline precursor with the aryl aldehyde and catalyst, followed by recrystallization to isolate the product. The catalyst can be recycled multiple times without significant loss of activity, enhancing sustainability.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical multi-step synthesis (patent CN102924374B) | Stepwise condensation, oxidation, decarboxylation | High yield, industrial scalability, well-established | Multi-step, requires careful control of conditions |

| Magnetic nanoparticle catalysis (ACS Omega 2020) | Solvent-free, reusable catalyst, mild conditions | Eco-friendly, catalyst recyclability, shorter reaction times | Catalyst preparation required, may need optimization for specific substituents |

| Traditional substitution and cyclization | Use of anthranilic acid derivatives and aldehydes | Straightforward, widely used in quinoline chemistry | May require harsh reagents or conditions |

Research Findings and Analytical Data

Yields : The classical method reports yields of 85-99% for intermediates and final products.

Spectroscopic Characterization : 1H-NMR and IR data confirm the structure of intermediates and final compounds, showing characteristic aromatic proton shifts and carboxylic acid functional groups.

Purity and Physical Properties : Melting points around 238-295 °C for intermediates indicate high purity; final product melting point and solubility data are consistent with quinoline carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring to introduce new substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a quinoline derivative with a hydroxyl group, while reduction of the carboxylic acid can produce an alcohol or aldehyde derivative.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of quinoline derivatives, particularly 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, as potential inhibitors of Mycobacterium tuberculosis.

- Mechanism of Action : The compound acts by inhibiting the growth of both replicating and non-replicating strains of M. tuberculosis. It has been shown to retain activity against non-replicating bacteria under low-oxygen conditions, which is crucial for treating persistent infections .

- Case Study : A study designed new arylated quinoline carboxylic acid analogs and tested them using the MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay). Compounds with structural modifications at the C-6 position exhibited enhanced anti-tubercular activity, indicating that substituents can significantly affect efficacy .

| Compound ID | C-6 Substituent | MABA MIC (µg/mL) | LORA Activity |

|---|---|---|---|

| 6a | Methyl | 62.57 | Active |

| 6b | Ethyl | 128.00 | Inactive |

| 6c | Iodo | 45.00 | Active |

Antileishmanial Properties

The compound has also been investigated for its antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

- Efficacy : In a series of experiments, various quinoline derivatives were synthesized and screened for their ability to inhibit the growth of L. donovani promastigotes. The results showed that certain derivatives had IC50 values comparable to traditional treatments like sodium stibogluconate .

- Data Table : The following table summarizes the IC50 values for selected quinoline derivatives against L. donovani:

| Compound ID | IC50 (µg/mL) | Comparison with Standard |

|---|---|---|

| Q1 | 0.75 | Sodium Stibogluconate |

| Q2 | 1.20 | Amphotericin B |

| Q3 | 0.50 | Sodium Stibogluconate |

Agrochemical Applications

Quinoline derivatives, including this compound, have shown promise as agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in critical biological pathways. For example, they may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication in bacteria, leading to antimicrobial effects. The compound’s structure allows it to interact with various molecular targets, potentially disrupting key biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituents at the 2-, 6-, and 4-positions. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives generally exhibit poor aqueous solubility, but esterification (e.g., methyl esters) improves bioavailability .

- Spectroscopic Data: Target Compound: Expected HRMS [M+H]+ ≈ 322.14 (C19H17NO3); 1H NMR would show signals for ethyl (δ ~1.3–1.5 ppm) and methoxy (δ ~3.8 ppm) groups. B6: HRMS [M+H]+ = 280.09592 (C17H13NO3); 1H NMR confirms methoxy (δ 3.85 ppm) and quinoline protons .

Biological Activity

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and other therapeutic areas, supported by recent research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₇NO₃

- Molecular Weight : 307.35 g/mol

- Structure : It features a quinoline core with an ethyl group and a methoxyphenyl substituent, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have tested its efficacy against different microorganisms:

| Microorganism | Activity Level (IC50) | Reference |

|---|---|---|

| Staphylococcus epidermidis | Moderate | |

| Escherichia coli | Significant | |

| Candida albicans | Notable |

In a comparative study of quinoline derivatives, this compound showed higher antimicrobial activity than standard controls, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction | |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for additional biological activities:

- Antileishmanial Activity : Studies have shown promising results against Leishmania donovani, with IC50 values indicating effective inhibition at low concentrations .

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for further drug development .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes that are crucial for microbial survival and cancer cell proliferation.

- DNA Interaction : Potential interactions with DNA could disrupt replication processes in both microbial and cancer cells.

- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells, leading to reduced tumor growth.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- Study on Antimicrobial Efficacy :

- Cancer Treatment Research :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.